molecular formula C11H9F3O3 B13678162 Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13678162
M. Wt: 246.18 g/mol
InChI Key: WIIODSYOAAATGH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is a fluorinated aromatic propanoate ester characterized by a ketone group at the α-position and a 2-(trifluoromethyl)phenyl substituent at the β-position of the propanoate backbone. The trifluoromethyl group (-CF₃) at the ortho position of the phenyl ring confers strong electron-withdrawing effects, influencing both the electronic environment of the aromatic ring and the reactivity of the carbonyl group.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3

InChI Key

WIIODSYOAAATGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

This approach is more complex but allows for introduction of trifluoromethyl groups under mild conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Acid-catalyzed esterification 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid, methanol, H₂SO₄, 60–70°C High (>90%) Scalable, industrially relevant
Thionyl chloride esterification Acid derivative, methanol, SOCl₂, reflux 8 h Moderate (~72%) Alternative for sensitive substrates
Coupling with protecting groups Trifluoromethylphenyl precursors, coupling agents, TFA deprotection High (>90%) Allows functional group tolerance
Diazo compound insertion Aryldiazonium salts, TMSCF₃, Rh(II) catalyst Moderate (46–82%) Specialized, for trifluoromethylation

Reaction Mechanism and Functional Group Considerations

  • The esterification proceeds via protonation of the acid carbonyl, nucleophilic attack by methanol, and dehydration to form the methyl ester.

  • The trifluoromethyl group at the ortho position exerts strong electron-withdrawing effects, stabilizing intermediates and influencing reaction rates.

  • Protecting groups such as tert-butyl esters are used to prevent side reactions during coupling and are removed under acidic conditions.

  • Catalysts such as sulfuric acid or trifluoroacetic acid facilitate esterification and deprotection steps.

Characterization of the Prepared Compound

  • LCMS: Confirms molecular weight with typical [M+H]+ ion peaks.

  • HPLC: Ensures purity >95%, retention times around 1.0–1.15 min under specific chromatographic conditions.

  • NMR Spectroscopy:

    • ¹H NMR identifies methyl ester singlet (~3.6 ppm) and aromatic protons.
    • ¹³C NMR shows carbonyl carbons and trifluoromethyl-substituted aromatic carbons with characteristic coupling constants (J_C–F ~16–245 Hz).

These analytical techniques confirm the structure and purity of the synthesized compound.

Industrial Production Notes

  • Industrial synthesis typically adapts the laboratory esterification method to continuous flow reactors for better control and scalability.

  • Advanced purification methods such as distillation and crystallization are employed to achieve high purity suitable for research and pharmaceutical applications.

  • Optimization focuses on maximizing yield, minimizing reaction time, and reducing impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

The position of the trifluoromethyl group on the phenyl ring significantly impacts steric and electronic properties:

  • The ortho-substitution also reduces conjugation with the carbonyl group, altering reactivity .
  • Potassium 2,2-difluoro-3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (): The -CF₃ group at the 3-position (meta) reduces steric effects compared to the ortho-substituted target compound. This may enhance resonance stabilization of the carbonyl group .
  • Methyl (2R)-2-(3-methyl-2-oxo-3-(4-(trifluoromethyl)phenyl)pyrrolidin-1-yl)propanoate (): The -CF₃ group at the 4-position (para) allows maximal conjugation with the carbonyl, increasing electron withdrawal and stabilizing intermediates in synthetic reactions .

Ester Group Variations

The choice of ester (methyl, ethyl, benzyl) affects solubility, stability, and bioavailability:

  • Target Compound : The methyl ester offers moderate hydrolytic stability and lower molecular weight compared to bulkier esters .
  • Benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate (): The benzyl ester enhances lipophilicity but is prone to catalytic hydrogenolysis, limiting its use in reducing environments .
  • Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (): The ethyl ester provides slower hydrolysis rates than methyl esters, making it preferable for prolonged drug release .

Electron-Withdrawing and Donating Groups

  • Trifluoromethyl (-CF₃) : Strong electron-withdrawing group in the target compound, increasing electrophilicity of the carbonyl and enhancing resistance to metabolic oxidation .
  • Methoxy (-OCH₃): In 3-(2-methoxyphenyl)propanoic acid (), the electron-donating methoxy group reduces carbonyl reactivity and increases ring electron density, contrasting sharply with -CF₃ effects .
  • Fluorine: Ethyl 2-fluoro-3-oxo-3-phenylpropanoate () demonstrates weaker electron withdrawal than -CF₃, leading to milder activation of the carbonyl group .

Structural Complexity and Functional Groups

  • Target Compound: Linear propanoate backbone with minimal steric hindrance.
  • Methyl 3-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxo-oxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)propanoate (Compound 272, ): Incorporates an oxazolidinone ring and bis-CF₃ groups, enhancing rigidity and bioactivity but complicating synthesis .
  • Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (): The amino group introduces hydrogen-bonding capacity, absent in the target compound, which may improve receptor binding in drug design .

Data Tables

Table 1: Substituent Effects on Carbonyl Reactivity

Compound Substituent Position Ester Group Key Electronic Effect
Target Compound 2-(trifluoromethyl) Methyl Strong EWG, ortho steric hindrance
Potassium 3-(3-CF₃-phenyl)propanoate 3-(trifluoromethyl) Potassium Meta-substitution, resonance stabilization
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate 2-fluoro Ethyl Moderate EWG, no steric hindrance

Table 2: Bioactivity Insights from Structural Analogues

Compound (Source) Bioactivity Note Reference
Methyl 2-oxo-pyrrolidinyl derivatives () Hypoglycemic activity in HepG2 cells
Ethyl 3-oxo-2-phenylpropanoate () Potential for nucleophilic amine reactions
Compound 272 () Enhanced rigidity for pesticidal activity

Biological Activity

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, known for its unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and interaction with various biological targets, making it a candidate for drug development and biochemical studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

Property Value
Molecular Formula C₁₁H₉F₃O₃
CAS Number 93618-66-7
Key Functional Groups Keto group, Trifluoromethyl

The trifluoromethyl group significantly enhances the compound's lipophilicity, which is crucial for its interaction with hydrophobic pockets in enzymes and receptors. This property is essential for modulating biological activity, making it a valuable candidate for further research in pharmacology and biochemistry.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The trifluoromethyl group increases the compound's binding affinity to certain enzymes and receptors, potentially acting as a potent inhibitor or activator in various biochemical pathways. This interaction can lead to modulation of protein activity, making it relevant for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which is critical in understanding its potential therapeutic effects.
  • Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines .
  • Biochemical Probing : It serves as a biochemical probe to study protein-ligand interactions, providing insights into enzyme kinetics and receptor binding affinities .

Case Studies

  • Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated its effectiveness against Jurkat cells (a model for T-cell leukemia), where it exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
  • Enzyme Interaction Studies : The compound has been utilized in research focusing on enzyme inhibition. Its ability to bind effectively to hydrophobic sites on enzymes suggests potential applications in drug design targeting metabolic pathways involved in diseases like cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound indicates that modifications to the trifluoromethyl group or the keto functionality can significantly alter its biological activity. Compounds with electron-donating groups on the phenyl ring tend to show enhanced activity due to increased lipophilicity and better interaction with biological targets .

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate?

The compound is synthesized via multi-step reactions involving esterification and coupling. A typical approach includes:

  • Step 1 : Reaction of trifluoromethylphenyl precursors (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]aniline) with propanoate esters under coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine in ethyl acetate/DMF at 0°C .
  • Step 2 : Acid-catalyzed deprotection (e.g., TFA in dichloromethane) to remove tert-butyl groups, followed by purification via silica gel chromatography . Key solvents include THF, dichloromethane, and ethyl acetate, with reaction yields often exceeding 90% under optimized conditions .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • LCMS : Used to confirm molecular weight (e.g., m/z 789.1 [M+H]+) and purity .
  • HPLC : Retention times (e.g., 1.01–1.15 minutes under SMD-FA05 conditions) ensure purity >95% .
  • NMR : ¹H/¹³C NMR resolves structural features like the trifluoromethyl group and ester linkages .

Q. What are the key functional groups influencing its reactivity?

  • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, influencing electrophilic substitution.
  • The ester group is prone to hydrolysis under acidic/basic conditions, requiring careful pH control during synthesis .
  • The keto-oxo moiety participates in nucleophilic additions or condensations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst screening : Pyridine or triethylamine enhances coupling efficiency in esterification reactions .
  • Temperature control : Reactions at 0°C minimize side products (e.g., hydrolysis) during coupling steps .
  • Solvent selection : Polar aprotic solvents (DMF, ethyl acetate) improve solubility of trifluoromethyl intermediates . Data from LCMS and HPLC guide iterative optimization, with yields >90% achievable .

Q. How to resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare LCMS (m/z 789.1) with NMR data (e.g., absence of tert-butyl peaks post-TFA treatment) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from genuine signals in NMR .
  • High-resolution MS : Confirm molecular formula (e.g., HRMS-ESI for [C18H22N4O535Cl]+: calcd 409.1279, found 409.1277) .

Q. What strategies mitigate ester hydrolysis during synthesis?

  • Protective groups : Use tert-butyl esters to shield the carbonyl group during coupling, followed by TFA deprotection .
  • Low-temperature reactions : Conduct hydrolysis-sensitive steps at 0°C to slow degradation .
  • Buffered conditions : Maintain neutral pH using aqueous dipotassium hydrogen phosphate during workup .

Q. How to design stability studies under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the trifluoromethyl group .
  • Long-term stability : Refrigerate at 2–8°C; data show <2% impurity formation over 6 months under these conditions .

Q. What are common impurities, and how are they detected?

  • Impurity A : Unreacted trifluoromethylphenyl precursor (detected via HPLC at RT 1.20 minutes) .
  • Impurity B : Hydrolysis byproduct (methyl 3-[2-(trifluoromethyl)phenyl]propanoate) identified by LCMS (m/z 245) .
  • Analytical methods : Use gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to resolve impurities .

Q. How to investigate enzyme interactions using this compound?

  • Fluorogenic assays : Monitor esterase-mediated hydrolysis using fluorescent probes (e.g., 4-methylumbelliferyl acetate) .
  • Docking studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using the trifluoromethyl group’s electron density .
  • Kinetic analysis : Determine IC50 values via competitive inhibition assays, using purified enzymes .

Q. What computational tools predict its metabolic pathways?

  • ADMET predictors : Software like Schrödinger’s QikProp models hepatic clearance and plasma protein binding .
  • Density Functional Theory (DFT) : Calculate reaction barriers for ester hydrolysis or trifluoromethyl group stability .
  • Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .

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